molecular formula C15H23N3O3 B2603638 tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1779126-43-0

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B2603638
CAS No.: 1779126-43-0
M. Wt: 293.367
InChI Key: LZLLDQCAAFHWTM-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a cyclopropyl group and a triazaspirodecane core makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In the field of medicine, tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[45]dec-1-ene-8-carboxylate could be explored for its therapeutic potential

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and the triazaspirodecane core may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Cyclopropylcyclopentane

Uniqueness

Compared to similar compounds, tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[45]dec-1-ene-8-carboxylate stands out due to its unique spirocyclic structure and the presence of a triazaspirodecane core

Properties

IUPAC Name

tert-butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)18-8-6-15(7-9-18)12(19)16-11(17-15)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLLDQCAAFHWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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